4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL
Overview
Description
4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the piperazine-carbonyl intermediate. This intermediate is then coupled with a phenylacetylene derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methoxyphenyl group are key structural features that enable the compound to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the butynol group.
4-(2-Methoxyphenyl)piperazine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL is unique due to the presence of the butynol group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,27)13-12-18-4-6-19(7-5-18)22(26)25-16-14-24(15-17-25)20-8-10-21(28-3)11-9-20/h4-11,27H,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJHHVVNZJKBRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124976 | |
Record name | [4-(3-Hydroxy-3-methyl-1-butyn-1-yl)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352330-23-5 | |
Record name | [4-(3-Hydroxy-3-methyl-1-butyn-1-yl)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352330-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3-Hydroxy-3-methyl-1-butyn-1-yl)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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